4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core.
Preparation Methods
The synthesis of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be compared with other pyrroloquinoline derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent biological activities.
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate: Another compound with a similar core structure but different functional groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one |
InChI |
InChI=1S/C15H17NO/c1-9-5-11-7-13(17)16-14(11)12(6-9)10(2)8-15(16,3)4/h5-6,8H,7H2,1-4H3 |
InChI Key |
AGOMDPCNTXQOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=O)C2)(C)C)C |
Origin of Product |
United States |
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